molecular formula C12H7ClO5 B2816829 5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid CAS No. 1797985-24-0

5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid

Cat. No.: B2816829
CAS No.: 1797985-24-0
M. Wt: 266.63
InChI Key: WBHFLBOEWRRNGT-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid (CAS 1797985-24-0) is a high-purity carboxylic acid compound supplied for advanced life sciences research. This compound features a furan-carboxylic acid structure, a class known for its role in medicinal chemistry and drug discovery . Carboxylic acids are pivotal in life sciences, frequently serving as key pharmacophores in drug molecules, solubilizing agents for improving cell permeation, and active components in prodrug formulations . The specific molecular architecture of this compound, which incorporates multiple carboxylic acid groups on a furan-phenyl scaffold, suggests potential for application in the design and synthesis of novel tubulin polymerization inhibitors . Related 5-(4-chlorophenyl)furan derivatives have demonstrated significant promise in anticancer research, acting as potent colchicine binding site inhibitors (CBSIs) that disrupt microtubule assembly, induce G2/M phase cell cycle arrest, and trigger apoptosis in cancer cells . Researchers can leverage this chemical in oncology and molecular pharmacology programs, particularly for investigating novel antitumor agents and vascular-disrupting compounds. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-carboxy-4-chlorophenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO5/c13-8-2-1-6(5-7(8)11(14)15)9-3-4-10(18-9)12(16)17/h1-5H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHFLBOEWRRNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-carboxy-4-chlorobenzaldehyde with furan-2-carboxylic acid under acidic conditions. The reaction typically proceeds via a condensation reaction, followed by cyclization to form the furan ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research indicates that derivatives of furan-2-carboxylic acids exhibit significant anti-inflammatory effects. Specifically, compounds similar to 5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid have been studied for their ability to inhibit the 5-lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes—mediators that contribute to inflammatory responses. Inhibiting this pathway can mitigate conditions such as asthma and other inflammatory diseases .

1.2 Anticancer Activity

Studies have shown that furan-containing compounds can exhibit anticancer properties. For instance, the structural modifications in furan derivatives have been associated with enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation. Specific case studies highlight the potential of these compounds in targeting specific cancer types, although further clinical research is necessary to validate these findings .

Environmental Science

2.1 Detection of Disinfection Byproducts

This compound has been identified as a significant disinfection byproduct (DBP) formed during chlorination processes in water treatment. Its presence raises concerns regarding potential mutagenicity and carcinogenicity, particularly related to bladder cancer. Quantitative structure–activity relationship models have predicted its toxicological significance, indicating a need for monitoring in treated water sources .

2.2 Biodegradation Studies

Research into the biodegradation of furan derivatives has revealed that certain microbial strains can effectively degrade compounds like this compound. This biodegradation pathway is crucial for assessing environmental impacts and developing bioremediation strategies for contaminated sites .

Material Science

3.1 Synthesis of Functional Polymers

The compound has potential applications in synthesizing functional polymers due to its reactive carboxylic acid groups. These polymers can be engineered for specific functionalities, such as enhanced thermal stability or improved mechanical properties, making them suitable for various industrial applications .

Data Tables

Study ReferenceActivity TypeFindings
Anti-inflammatoryInhibition of leukotriene synthesis
AnticancerInduced apoptosis in cancer cell lines
Environmental ImpactIdentified as a significant DBP with mutagenic potential

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents on Phenyl Ring (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic acid 4-Cl, 3-CF₃ C₁₂H₆ClF₃O₃ 290.62 Electron-withdrawing CF₃ enhances lipophilicity
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-NO₂ C₁₁H₇NO₅ 233.18 Nitro group increases acidity and reactivity
5-(4-chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid 4-Cl, 2-(dioxolane) C₁₄H₁₁ClO₅ 294.69 Dioxolane improves solubility in polar solvents
2-[5-(3-chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid 3-Cl (phenyl), quinoline backbone C₂₁H₁₄ClNO₃ 363.80 Extended conjugation via quinoline enhances UV absorption
5-[(4-fluorophenoxy)methyl]furan-2-carboxylic acid 4-F (phenoxymethyl) C₁₂H₉FO₄ 236.05 Phenoxymethyl group introduces steric bulk

Notes:

  • The target compound’s dual carboxylic acid groups (on phenyl and furan) distinguish it from analogs with single COOH groups (e.g., ).
  • Substituent position (e.g., 3-carboxy vs.

Physicochemical Properties

  • Acidity: The dual carboxylic acid groups in the target compound likely result in higher acidity (pKa ~2–3) compared to mono-carboxylic analogs like 5-(4-nitrophenyl)furan-2-carboxylic acid (pKa ~3–4) .
  • Lipophilicity : The trifluoromethyl group in increases logP (predicted ~2.5) compared to the target compound (predicted logP ~1.8 due to polar COOH groups).
  • Solubility : The dioxolane-containing analog shows enhanced aqueous solubility (logS ~-2.5) versus the nitro derivative (logS ~-3.8).

Biological Activity

5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H7ClO5, with a molecular weight of approximately 266.63 g/mol. The compound features a furan ring and multiple carboxylic acid groups, contributing to its reactivity and biological potential. The presence of the chlorophenyl moiety enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against several bacterial strains. Notably, compounds with similar structures have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting that this compound may also possess broad-spectrum antibacterial properties .

Anti-inflammatory Effects

Compounds in this class have been reported to demonstrate anti-inflammatory effects. The mechanism may involve the inhibition of leukotriene synthesis through the blockade of the 5-lipoxygenase enzyme, which plays a crucial role in mediating inflammatory responses . This suggests potential therapeutic applications in treating conditions characterized by inflammation, such as asthma and arthritis.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameMolecular FormulaKey Features
5-(4-Chlorophenyl)furan-2-carboxylic acidC11H7ClO3Lacks the carboxy group at the 3-position; different biological activity profile.
5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acidC11H6ClFContains a fluorine atom; may exhibit different reactivity and biological properties.
5-(3-Carboxyphenyl)furan-2-carboxylic acidC12H8O5Similar core structure but without chlorine; potentially less toxic.

The presence of both chlorine and multiple carboxylic functional groups in this compound distinguishes it from these related compounds, potentially enhancing its reactivity and biological activity.

Case Studies and Research Findings

  • Antibacterial Activity : In one study, derivatives similar to this compound were tested against various bacterial strains, demonstrating significant antibacterial action, particularly against Escherichia coli and Staphylococcus aureus .
  • Inhibition Studies : Another investigation focused on the compound's ability to inhibit the 5-lipoxygenase enzyme. Results indicated that modifications to the carboxylic groups could enhance or diminish inhibitory activity, emphasizing the importance of structural features in determining biological efficacy .
  • Cytotoxicity Assessments : Preliminary assessments have shown that while exhibiting antibacterial properties, certain derivatives maintain lower cytotoxicity levels compared to standard drugs, suggesting a favorable therapeutic index .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves coupling reactions between substituted phenylboronic acids and furan-carboxylic acid derivatives. Key parameters include:
  • Molar ratios: Adjusting stoichiometry of reactants (e.g., 1:1.2 for boronic acid to furan-carboxylic acid) to minimize side products .
  • Catalysts: Use of palladium-based catalysts (e.g., Pd(PPh₃)₄) under Suzuki-Miyaura coupling conditions .
  • Temperature and Solvent: Reactions are often conducted at 80–100°C in polar aprotic solvents like DMF or THF .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

Q. How can the molecular structure of this compound be validated post-synthesis?

  • Methodological Answer:
  • Spectroscopic Techniques:
  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., chlorine at 4-position, carboxyl group at 3-position) via chemical shifts. Aromatic protons in the furan ring typically appear at δ 6.5–7.5 ppm .
  • FT-IR: Carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H broad peak (~2500–3300 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M-H]⁻) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer:
  • Recrystallization: Use ethanol/water (7:3 v/v) to isolate crystalline product with >95% purity .
  • Column Chromatography: Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) to separate polar byproducts .

Advanced Research Questions

Q. How does the chlorine substituent at the 4-position influence the compound’s biological activity?

  • Methodological Answer: The chlorine atom acts as an electron-withdrawing group, enhancing:
  • Enzyme Binding: Stabilizes charge-transfer interactions with catalytic residues (e.g., in cyclooxygenase-2 inhibition assays) .
  • Bioavailability: Increases lipophilicity (logP ~2.8), improving membrane permeability in cell-based assays .
  • Validation: Comparative studies with non-chlorinated analogs show reduced IC₅₀ values (e.g., 12 μM vs. 45 μM in COX-2 inhibition) .

Q. What computational tools can predict the pharmacokinetic properties of this compound?

  • Methodological Answer:
  • Molecular Descriptors: Use PubChem data (e.g., topological polar surface area = 78 Ų, hydrogen bond donors = 2) to predict absorption and blood-brain barrier penetration .
  • Docking Simulations: AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, PDB ID: 5KIR) .
  • ADMET Prediction: SwissADME or ADMETlab 2.0 to assess toxicity risks (e.g., Ames test negativity) .

Q. How can researchers design experiments to study its mechanism of enzyme inhibition?

  • Methodological Answer:
  • Kinetic Assays:
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and enthalpy changes .
  • Mutagenesis Studies: Replace key residues (e.g., Arg120 in COX-2) to identify interaction hotspots .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer:
  • Standardized Assays: Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Metabolite Profiling: LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
  • Cross-Validation: Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .

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